molecular formula C12H23ClO B139210 Lauroyl chloride CAS No. 112-16-3

Lauroyl chloride

Cat. No. B139210
CAS RN: 112-16-3
M. Wt: 218.76 g/mol
InChI Key: NQGIJDNPUZEBRU-UHFFFAOYSA-N
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Description

Lauroyl chloride, a compound utilized in various chemical syntheses, serves as an acylating agent to introduce the lauroyl group into molecules. It is a prominent reagent in the production of surfactants, where it reacts with different amines, alcohols, and other nucleophiles to form lauroyl derivatives with specific surface-active properties.

Synthesis Analysis

The synthesis of lauroyl chloride derivatives is a common theme across several studies. For instance, lauroyl chloride is used to acylate agaroids, resulting in hydrophobic plastic films with high degrees of substitution . Similarly, it is involved in the synthesis of sodium lauroyl alanine through a condensation reaction with alanine under alkaline conditions . Another study demonstrates the synthesis of N-lauroyl serinamide through an amidation reaction with serine, offering potential use as an emulsifier . These examples highlight the versatility of lauroyl chloride in synthesizing a variety of compounds with different applications.

Molecular Structure Analysis

While the papers provided do not delve into the molecular structure of lauroyl chloride itself, they do discuss the structures of its derivatives. For example, the structure of sodium lauroyl alanine was characterized by IR and ^1H NMR, confirming the successful attachment of the lauroyl group to alanine . Similarly, the structure of N-lauroyl serinamide was confirmed through FTIR spectroscopy, indicating the presence of the carbonyl amide group .

Chemical Reactions Analysis

Lauroyl chloride participates in various chemical reactions, primarily as an acylating agent. It reacts with hydroxyl groups in agaroids to produce hydrophobic films , with amino acids like alanine and serine to form surfactants , and with hemicelluloses in an ionic liquid to create lauroylated hemicelluloses . These reactions typically involve nucleophilic substitution mechanisms where the chloride ion is displaced by the nucleophile.

Physical and Chemical Properties Analysis

The physical and chemical properties of lauroyl chloride derivatives are extensively studied. For instance, the critical micelle concentration (cmc) and surface tension of sodium N-lauroylglycine were determined, indicating its potential as a surfactant . The surface modification of tourmaline powder with lauroyl chloride resulted in a hydrophobic surface, as evidenced by the increased contact angle . Additionally, the synthesis of N-lauroyl-L-Valine sodium provided insights into its surface and interfacial tension properties, which are crucial for its application in reducing interfacial tension .

Relevant Case Studies

Several case studies demonstrate the application of lauroyl chloride derivatives. The formation of stable vesicles from the interaction of sodium N-lauroylsarcosinate with N-alkylpyridinium chloride surfactants shows potential for pH-triggered drug release . The study on the synthesis of lauroyl peroxide from lauroyl chloride and sodium peroxide presents a new technological process with an improved yield, highlighting its industrial relevance .

Scientific Research Applications

Esterification of Biomaterials

  • Cellulose and Hemicelluloses Modification : Lauroyl chloride is used to esterify cellulose and hemicelluloses, which enhances their properties for various applications. The modification of wheat straw hemicelluloses and agricultural by-products like wheat and maize bran with lauroyl chloride results in cellulose esters with improved mechanical, thermal, and biodegradable properties. This process is optimized under certain conditions like reaction temperature and time, which significantly affect the degree of substitution (DS) and yield of the product (Satgé et al., 2002); (Ren et al., 2008); (Chauvelon et al., 2000).

  • Protein Modification : Lauroyl chloride is also used in the chemical lipophilization of proteins like soy protein isolate and wheat gluten. This modification helps in adjusting the properties of proteins to meet specific demands, such as improving solubility or functional properties (Roussel-Philippe et al., 2000).

Enzymatic Modification

Modification of SOD (Superoxide Dismutase) : Lauroyl chloride has been used to modify SOD from sheep blood, enhancing its enzymatic performance, heat stability, pH tolerance, and half-life. This demonstrates the potential of lauroyl chloride in improving the properties of enzymes for various applications (Xue-sha, 2014).

Material Engineering

  • Surface Modification of Materials : Lauroyl chloride has been utilized in the surface modification of materials like tourmaline powder, which enhances its hydrophobic properties without affecting the crystal structure. This modification is crucial in material engineering for developing materials with specific surface characteristics (Liu Yang, 2011); (Hu et al., 2011).

  • Biocomposite Production : Lauroyl chloride is used in the homogeneous modification of ball-milled bamboo in ionic liquids for bio-based composites production. This process alters the physical and chemical properties of bamboo, making it suitable for various industrial applications (Wen et al., 2011).

Biochemistry and Molecular Biology

Biosensor Development : Lauroyl chloride has been used in the development of biosensors, particularly for detecting cysteine. This involves creating a lauroyl-doped biosensor that exhibits high sensitivity and specificity, making it suitable for biological and environmental applications (An & Jang, 2018).

Environmental Science

  • Heavy Metal Adsorption : Lauroyl chloride-modified chitosan has been studied for its effectiveness in adsorbing heavy metals like Cu(II) and Pb(II) from aqueous solutions. The study provides insights into the potential of lauroyl chloride in creating adsorbents for environmental clean-up (Vieira et al., 2019).

  • Deinking of Old Newspapers : Lauroyl chloride esterified carboxymethyl cellulose has been used in the deinking process of old newspapers, showing significant improvements in pulp brightness and reduction in residual ink. This application demonstrates the potential of lauroyl chloride in paper recycling processes (Bei Jun-ji, 2015).

Safety And Hazards

Lauroyl chloride is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its potential to cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The global Lauroyl Chloride market size is expected to reach a significant value by 2029, growing at a CAGR of % from 2023 to 2029 . The market is mainly driven by the significant applications of Lauroyl Chloride in various end-use industries .

properties

IUPAC Name

dodecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NQGIJDNPUZEBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H23ClO
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DSSTOX Substance ID

DTXSID5044368
Record name Dodecanoyl chloride
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Molecular Weight

218.76 g/mol
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Physical Description

Liquid, Water white liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name Dodecanoyl chloride
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Record name Dodecanoyl chloride
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Boiling Point

145 °C @ 18 MM HG
Record name DODECANOYL CHLORIDE
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Solubility

SOL IN ETHER
Record name DODECANOYL CHLORIDE
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Product Name

Lauroyl chloride

Color/Form

WATER-WHITE LIQUID

CAS RN

112-16-3
Record name Dodecanoyl chloride
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Record name Lauroyl chloride
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Record name LAUROYL CHLORIDE
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Melting Point

-17 °C
Record name DODECANOYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods

Procedure details

To a stirred mass of lauric acid (200 g, 0.999 gmol) and N-lauroyl glycenic lauric anhydride (Formula IV, RCO=lauroyl, R═C11) from step I (0.6 g, 0.0013 gmol) at 25° C. under nitrogen blanket, thionyl chloride (123 g, 1.03 gmol) was added slowly at 25° C. and atmospheric pressure over a period of 2 hours maintaining temperature below 25° C. The hydrochloric acid and sulfur dioxide generated during the process was intermittently scrubbed in a gas scrubber containing caustic lye. The reaction mixture was stirred for additional 4 hours at the reaction temperature. The progress of reaction was monitored by measuring alkanoyl chloride formation and residual free fatty acid (Sidney Siggia and J. Gordon Hanna, “Quantitative Organic Analysis Via Functional Groups”, 4th Edition (Pg. 223-230), John Wiley & Sons (1979)). Nitrogen gas was purged through the reaction mass for 3 hours to remove the residual traces of sulfur dioxide, hydrogen chloride gas and unreacted thionyl chloride. At the end of this procedure lauroyl chloride (214 g, 98.0%) was obtained as practically colorless product. The detailed analysis is given in the Table 1.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
N-lauroyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lauroyl chloride
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Lauroyl chloride
Reactant of Route 3
Lauroyl chloride
Reactant of Route 4
Lauroyl chloride
Reactant of Route 5
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Reactant of Route 6
Lauroyl chloride

Citations

For This Compound
1,900
Citations
C Li, Z Tian, W Liu, G Li - Materials Science and Engineering: C, 2015 - Elsevier
The structural properties of pepsin-solubilized calf skin collagen acylated by lauroyl chloride along with succinic anhydride were investigated in this paper. Compared with native …
Number of citations: 21 www.sciencedirect.com
C Li, W Liu, L Duan, Z Tian, G Li - Journal of Applied Polymer …, 2014 - Wiley Online Library
… The surface activity of pepsin-solubilized type I collagen acylated by lauroyl chloride and succinic anhydride was investigated in this article. Compared with native collagen, acylated …
Number of citations: 16 onlinelibrary.wiley.com
RR Ackley, GC Tesoro - Industrial & Engineering Chemistry …, 1946 - ACS Publications
… to thionyl chloride concentration on the yield of lauroyl chloride was determined. The titration … lauroyl chloride present cannot be distilled quantitatively. When distilled lauroyl chloride …
Number of citations: 6 pubs.acs.org
YM Hu, J Bian, X Yang, QL Wang - Advanced Materials Research, 2011 - Trans Tech Publ
… The surface modification of the tourmaline powder with lauroyl chloride was studied in this … % while tourmaline powder reacted with equiponderant lauroyl chloride at 80 o C in DMF for 5 …
Number of citations: 3 www.scientific.net
A Fetzer, C Hintermayr, M Schmid, A Stäbler… - Waste and Biomass …, 2021 - Springer
… In the present study, a rapeseed protein concentrate (RPC) was acylated at low and high modification degree using lauroyl chloride and oleyol chloride. The protein solubility was …
Number of citations: 8 link.springer.com
G Jin, H Yoshioka - Bioscience, biotechnology, and biochemistry, 2005 - jstage.jst.go.jp
… The hydroxyl (OH) groups of ()-catechin was acylated randomly using lauroyl chloride. The mixture was separated by preparative HPLC, and 3-lauroyl-, 30,40-dilauroyl- and 3,30,40-…
Number of citations: 22 www.jstage.jst.go.jp
G Ruiz, V Gloaguen, R Granet, A Roy… - Journal of Applied …, 2007 - Springer
… As for weight yield evolution, the largest variations observed are due to lauroyl chloride quantity. A low quantity of lauroyl chloride leads to a non-elastic plastic material, and vice versa. …
Number of citations: 5 link.springer.com
C Satgé, B Verneuil, P Branland, R Granet… - Carbohydrate …, 2002 - Elsevier
… Effects of the lauroyl chloride and DMAP quantities … solution 2.4–14 mol lauroyl chloride per glucose unit and 0.05–0.5 equiv. of DMAP with respect to lauroyl chloride. The mixture was …
Number of citations: 136 www.sciencedirect.com
S Yașar - Journal of Graduate School of Natural and Applied …, 2018 - cabdirect.org
In this study, the hemicelluloses were isolated from small-flowered tamarisk (Tamarix parviflora) which might be useful raw material in the industrial area, then esterified using octanoyl, …
Number of citations: 1 www.cabdirect.org
JK Kim, R Bandi, R Dadigala, SY Han, GJ Kwon… - …, 2023 - ojs.cnr.ncsu.edu
… Lauroyl chloride (LC) with 12 carbon atoms was used for esterification. An increase in the amount of LC increased the degree of substitution (DS), which significantly decreased the …
Number of citations: 0 ojs.cnr.ncsu.edu

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